molecular formula C27H54O3 B077436 Bis(tridecan-1-yl) carbonate CAS No. 13784-55-9

Bis(tridecan-1-yl) carbonate

Cat. No.: B077436
CAS No.: 13784-55-9
M. Wt: 426.7 g/mol
InChI Key: GKVQWKKFAVIRMY-UHFFFAOYSA-N
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Description

Bis(tridecan-1-yl) carbonate (C₂₇H₅₄O₃) is a dialkyl carbonate ester composed of a central carbonate group bonded to two tridecan-1-yl (C₁₃H₂₇) chains.

Properties

CAS No.

13784-55-9

Molecular Formula

C27H54O3

Molecular Weight

426.7 g/mol

IUPAC Name

ditridecyl carbonate

InChI

InChI=1S/C27H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

GKVQWKKFAVIRMY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC

Other CAS No.

13784-55-9

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The long alkyl chains in this compound impart hydrophobicity and thermal stability, whereas trichloromethyl groups in bis(trichloromethyl) carbonate increase electrophilicity and toxicity .
  • Applications: Bis(trichloromethyl) carbonate is used as a toxic reagent in chemical synthesis (e.g., carbonylations) . Bis(α-alkylidene cyclic carbonate)s are polymer precursors for non-isocyanate polyurethanes (NIPUs) due to their ring-opening reactivity with amines .

Q & A

Q. How can this compound be integrated into non-isocyanate polyurethane (NIPU) synthesis, and what analytical methods validate copolymer structure?

  • Methodology: Design polyaddition reactions with diamines, monitoring reaction kinetics via real-time 1^1H NMR or Raman spectroscopy. Use MALDI-TOF MS to confirm oligomer distributions and GPC/SEC to determine molecular weights .
  • Advanced Analysis: Employ X-ray crystallography or SAXS to probe crosslinking density and correlate with mechanical testing (e.g., tensile strength) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodology: Apply multivariate analysis (e.g., PCA) to raw material purity, reaction parameters, and yield data. Use control charts (e.g., Shewhart) to identify outliers and implement Six Sigma protocols for process optimization .
  • Limitations: Address confounding variables (e.g., humidity, catalyst aging) through factorial experimental design and sensitivity analysis .

Methodological Frameworks

Q. How should researchers design experiments to investigate the hydrolytic degradation mechanisms of this compound in aquatic environments?

  • Experimental Design: Simulate hydrolysis under controlled pH/temperature conditions, using LC-MS to track degradation intermediates. Compare kinetics in freshwater vs. saline media to assess ionic strength effects .
  • Validation: Cross-validate with isotopic labeling (e.g., 13^{13}C-labeled carbonate) and quantum mechanical calculations (DFT) to elucidate cleavage pathways .

Q. What protocols ensure robust structure-property relationship modeling for this compound in polymer matrices?

  • Data Collection: Compile DSC, DMA, and tensile modulus data across copolymer compositions. Use QSPR models to correlate branching density with glass transition temperatures (TgT_g) .
  • Critical Analysis: Address overfitting risks by validating models with independent datasets and reporting confidence intervals for predictive parameters .

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